(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole

Catalog No.
S1912990
CAS No.
59592-31-3
M.F
C12H17N3
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimid...

CAS Number

59592-31-3

Product Name

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

NZXOCEISVOCBCD-VIFPVBQESA-N

SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)N

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)N

Isomeric SMILES

CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N
  • Potential applications based on structure

    The presence of the benzimidazole group suggests potential for applications similar to other benzimidazole derivatives, which have a wide range of biological activities including anthelmintic (anti-worm) and fungicidal properties . However, further research is needed to determine the specific activity of (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine.

  • Availability for research

    (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine can be purchased from a few chemical suppliers, primarily for research purposes . This suggests some ongoing scientific interest in the compound, but the specific research areas are not disclosed by the suppliers.

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole, commonly referred to as (S)-i-Bu-BIMAH, is an organic compound characterized by its unique benzimidazole structure, which includes a chiral center. Its molecular formula is C12H17N3C_{12}H_{17}N_{3} with a molecular weight of approximately 203.28 g/mol. The compound is typically presented as a white to off-white solid and is known for its potential biological activities, particularly in pharmaceutical applications. The compound's CAS registry number is 1118114-88-7, indicating its recognized status in chemical databases .

Typical of amines and benzimidazole derivatives. It can undergo:

  • N-Alkylation: This involves the reaction of the amine group with alkyl halides to form more complex amine derivatives.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Metal Complexes: The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic properties .

Research indicates that (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Neuroprotective Effects: There are indications that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

The synthesis of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole can be achieved through several methods:

  • Condensation Reactions: Starting from o-phenylenediamine and appropriate carbonyl compounds, condensation reactions can yield the benzimidazole core.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques, ensuring the isolation of the (S) form.
  • Direct Amine Synthesis: Utilizing methods such as reductive amination or alkylation of benzimidazole derivatives with isobutylamine can also produce this compound .

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole has several applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Research Tool: Its unique structure makes it valuable in medicinal chemistry research for studying drug interactions and mechanisms.
  • Catalysis: The compound's ability to form metal complexes opens avenues for its use in catalytic processes .

Studies on the interactions of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole with biological targets have revealed:

  • Binding Affinities: Research indicates that it binds effectively to certain receptors involved in cancer pathways.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against resistant strains of bacteria or cancer cells.
  • Mechanistic Insights: Investigations into its mechanism of action suggest that it may interfere with specific signaling pathways critical for cell survival and proliferation .

Several compounds share structural similarities with (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Differences
(S)-(-)-2-(alpha-(t-butyl)methanamine)-1H-benzimidazoleSimilar core structure but different alkyl groupMore bulky t-butyl group may affect binding affinity
2-(alpha-methylbenzyl)benzimidazoleContains a methylbenzyl group instead of an i-butyl groupPotentially different biological activity due to sterics
1H-benzimidazol-2-amineLacks the i-butyl substituent entirelyLess lipophilicity and possibly reduced biological activity

The unique aspect of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole lies in its specific chiral configuration and the presence of the isobutyl group, which enhances its solubility and biological interactions compared to similar compounds .

Condensation Routes Using o-Phenylenediamine Derivatives

The condensation of o-phenylenediamine derivatives with aldehydes and carboxylic acid derivatives represents the most fundamental and widely employed synthetic approach for benzimidazole construction [1] [2]. This classical methodology, first described in the Phillips-Ladenburg reaction, involves the nucleophilic attack of the amino groups on electrophilic carbon centers, followed by cyclization and dehydration to form the benzimidazole ring system [2].

Traditional condensation reactions utilizing o-phenylenediamine and formic acid proceed under thermal conditions at approximately 100°C for two hours, yielding benzimidazole in 80-90% yields [2]. The reaction mechanism involves initial formation of an imine intermediate, which subsequently undergoes intramolecular cyclization with the adjacent amino group, followed by elimination of water to afford the aromatic benzimidazole product [3].

Modern variations of the condensation approach have demonstrated significant improvements in reaction efficiency and selectivity. The employment of sodium metabisulfite as a catalyst in N,N-dimethylformamide enables the synthesis of 2-substituted benzimidazoles under mild conditions with reaction times of 4 hours at reflux temperature [1]. This protocol features advantages including short reaction times, simple workup procedures, easy purification of products, and mild reaction conditions, with yields ranging from 84-94% [1].

Solvent-free condensation reactions have emerged as environmentally beneficial alternatives, operating at 140°C without organic solvents [3]. These reactions typically achieve 80-95% yields while eliminating the need for toxic solvents and reducing waste generation [3]. The polymer-supported polyvinylpyrrolidone-trifluoromethanesulfonic acid system represents another advancement, enabling benzimidazole synthesis in 6 minutes at 70°C with 95% yield when using hydrogen peroxide as an oxidant [3].

Mechanistic studies reveal that the actual oxidizing agent in many condensation reactions is hydrogen peroxide, with the absence of this reagent resulting in extremely slow reactions insufficient for complete product formation [3]. The suggested mechanism involves initial formation of an imine derivative, followed by oxidative cyclization to generate the benzimidazole ring system [3].

Microwave-Assisted Synthesis Techniques

Microwave irradiation has revolutionized benzimidazole synthesis by dramatically reducing reaction times while maintaining high yields and selectivity [4] [5]. The application of microwave energy enables rapid heating and efficient energy transfer, resulting in accelerated reaction kinetics and improved product formation rates [6] [5].

Microwave-assisted protocols typically operate at temperatures ranging from 60-140°C with reaction times of 5-25 minutes, achieving yields of 85-99% [6] [5]. The combination of N-phenyl-o-phenylenediamine with benzaldehyde in a 1:1 molar ratio using microwave irradiation and only 1 mol% of erbium triflate provides efficient access to diverse benzimidazoles under solvent-free conditions [6] [5].

The microwave-mediated approach demonstrates remarkable efficiency with reaction completion in 5-10 minutes and yields ranging from 86-99% [5]. This methodology eliminates the requirement for organic solvents, utilizing only microwave irradiation to achieve complete reaction conversion [5]. The process features excellent scalability, with preliminary reactions conducted on 20 mmol scale completing in 25 minutes with 93% yield [5].

Mechanistic investigations indicate that microwave irradiation facilitates the formation of reactive intermediates through enhanced molecular motion and accelerated collision frequencies [6]. The energy efficiency of microwave heating compared to conventional thermal methods results in reduced energy consumption and improved environmental sustainability [6].

Product isolation in microwave-assisted synthesis involves simple water addition followed by extraction with ethyl acetate, representing a green and environmentally friendly purification procedure [5]. The catalyst can be separated from the reaction mixture by water addition, enabling catalyst recovery and reuse for multiple reaction cycles [5].

Asymmetric Synthesis Approaches for Chiral Induction

Asymmetric synthesis of chiral benzimidazole derivatives represents a critical area for developing enantioselective methodologies that provide access to enantiomerically pure compounds [7] [8] [9]. The development of chiral catalysts and stereoselective reaction conditions enables the preparation of benzimidazoles bearing stereogenic centers with high enantioselectivity [7] [8].

Chiral transition metal catalysts have demonstrated exceptional performance in asymmetric benzimidazole synthesis. Bis-cyclometalated iridium complexes containing cyclometalated 6-tert-butyl-2-phenyl-2H-indazole or 5-tert-butyl-1-methyl-2-phenylbenzimidazole ligands achieve enantioselectivities exceeding 98% enantiomeric excess [10]. These chiral-at-iridium catalysts provide single enantiomers with greater than 99% enantiomeric ratio through chiral-auxiliary-mediated approaches [10].

Organocatalytic asymmetric synthesis employs chiral Brønsted bases derived from benzimidazoles as bifunctional catalysts [11]. Readily available chiral trans-cyclohexanediamine-benzimidazole derivatives function as organocatalysts for asymmetric electrophilic amination reactions, achieving good to excellent enantioselectivities when employing 10 mol% catalyst loading [8]. The catalyst operates through a bifunctional mechanism, acting simultaneously as a Brønsted base and hydrogen bond donor [8].

Enantioselective N-allylation of benzimidazoles utilizing chiral iridium catalysts demonstrates the formation of enantioenriched, branched N-allyl heterocycles from achiral linear allylic carbonates [12]. The reactions proceed with 96:4 to 99:1 branched-to-linear regioselectivity, with branched isomers isolated in 84-94% yield and 95-97% enantiomeric excess [12]. The choice of catalyst significantly influences both reactivity and selectivity, with ortho-anisyl catalysts often providing superior enantioselectivity compared to parent catalysts [12].

Catalytic Systems for Tert-butyl Group Incorporation

The incorporation of tert-butyl groups into benzimidazole structures requires specialized catalytic systems that accommodate the steric bulk and electronic properties of tertiary alkyl substituents [13] [14]. Catalytic approaches for tert-butyl incorporation have evolved to address the challenges associated with the bulky tert-butyl moiety while maintaining high efficiency and selectivity [13] [14].

Potassium tert-butoxide-mediated protocols enable the synthesis of benzimidazole-2-ones from benzimidazolium salts through a novel synthetic pathway [13]. The reaction sequence involves treatment of benzimidazolium salts with potassium tert-butoxide followed by oxidation using tert-butyl hydroperoxide at room temperature in tetrahydrofuran, achieving excellent yields within one hour [13]. This methodology demonstrates broad substrate scope for preparing benzimidazole-2-ones with diverse substituents at N1 and N3 positions [13].

Palladium-catalyzed synthesis employing tert-butyl isocyanide as a key reagent enables the formation of amidines through double insertion processes [14]. Para-substituted iodobenzenes react with tert-butyl isocyanide and nucleophiles in the presence of palladium-diphosphine catalysts to generate both single and double insertion products [14]. The reaction tolerates a wide range of substituents, with all iodobenzenes except 4-hydroxy- and 4-carboxy-derivatives achieving practical complete conversion [14].

Iron-sulfur catalytic systems facilitate the incorporation of tert-butyl groups through C-H activation and coupling reactions [15]. The iron-sulfur catalyst promotes cyclization processes at 150°C under solvent-free conditions using equimolecular amounts of catalyst [15]. This approach demonstrates efficacy with various substituted anilines bearing electron-donating and electron-withdrawing substituents, achieving yields of 83-91% [15].

Oxorhenium complexes with benzimidazole-2-carboxylic acid ligands exhibit catalytic competency in epoxidation reactions using tert-butyl hydroperoxide as oxidant [16]. These catalysts demonstrate the versatility of benzimidazole-metal complexes in promoting oxidative transformations while incorporating tert-butyl-containing reagents [16].

Purification and Isolation Strategies

Effective purification and isolation strategies are essential for obtaining high-purity benzimidazole derivatives suitable for pharmaceutical and research applications [17] [18] [19]. The selection of appropriate purification methods depends on the specific substrate, reaction conditions, and desired product purity [18] [19].

Recrystallization represents the most commonly employed purification technique for benzimidazole derivatives, typically utilizing ethanol or ethanol-water mixtures as recrystallization solvents [19]. This method achieves purities of 95-99% with recovery rates of 80-95%, making it ideal for final purification steps [19]. The procedure involves dissolution of crude product in boiling solvent followed by slow cooling to promote crystal formation and impurity exclusion [19].

Column chromatography provides superior separation capabilities for complex reaction mixtures, employing silica gel as the stationary phase with hexane-ethyl acetate or chloroform-methanol gradient systems [19]. This technique achieves purities of 98-99% although with somewhat lower recovery rates of 70-90% due to column retention [19]. The method proves particularly valuable for separating closely related structural isomers and removing catalyst residues [19].

Solid-phase extraction utilizing C18 cartridges offers efficient purification for analytical-scale preparations [18]. The protocol involves sample application to activated cartridges, washing with 30% methanol, and elution with 70% methanol [18]. This approach achieves purities of 95-99% with recovery rates of 80-95%, making it suitable for analytical applications and small-scale preparations [18].

Simple water washing procedures provide effective purification for many benzimidazole syntheses, particularly those employing water-soluble catalysts or reagents [5]. The addition of water followed by ethyl acetate extraction enables clean separation of organic products from aqueous-soluble impurities [5]. This green purification approach aligns with sustainable chemistry principles while achieving adequate purity for many applications [5].

Acid-base extraction strategies exploit the amphoteric nature of benzimidazoles for selective purification [19]. Treatment with hydrochloric acid solutions followed by neutralization with sodium hydroxide enables separation based on protonation-deprotonation equilibria [19]. This method achieves purities of 90-98% with recovery rates of 75-90%, proving particularly effective for separating benzimidazole isomers [19].

Precipitation techniques involve addition of anti-solvents such as ice water to induce product crystallization from reaction mixtures [19]. This simple approach achieves purities of 80-95% with excellent recovery rates of 85-95%, making it ideal for crude product isolation [19]. The precipitated material typically requires additional purification through recrystallization or chromatography for pharmaceutical applications [19].

Table 1: Synthetic Methodologies for Benzimidazole Derivatives

Synthetic MethodKey ReagentsTypical ConditionsYield Range (%)Advantages
Condensation with aldehydeso-Phenylenediamine + Aldehydes100-150°C, 2-24 h70-95Versatile, simple setup
Condensation with formic acido-Phenylenediamine + Formic acid100°C, 2 h80-90Classical method, reliable
Microwave-assisted synthesiso-Phenylenediamine + Aldehydes + MW60-140°C, 5-25 min85-99Fast, energy efficient
Solvent-free synthesiso-Phenylenediamine + Aldehydes140°C, solvent-free80-95Environmentally friendly
Catalyst-assisted synthesiso-Phenylenediamine + Aldehydes + CatalystRT to reflux, various times75-98High selectivity, mild conditions
Green chemistry approacheso-Phenylenediamine + Various reagentsMild conditions, green solvents80-95Sustainable, atom economical
Asymmetric synthesisChiral ligands/auxiliariesVariable, chiral environments85-99Enantioselective products
Mechanochemical synthesisMortar-pestle grindingRT, grinding90-97Simple, no solvents

Table 2: Catalytic Systems for Benzimidazole Synthesis

Catalyst TypeExamplesTemperature (°C)Reaction TimeSelectivity
Lewis AcidsZnCl2, AlCl3, BF3·OEt280-1202-8 hGood
Transition Metal CatalystsCu(OTf)2, Pd/C, Ru complexes60-1001-6 hExcellent
Nano-catalystsZnO-NPs, Fe2O3-NPs70-14030 min-4 hVery good
Heterogeneous CatalystsSilica-supported acids90-1503-12 hGood
OrganocatalystsProline derivatives25-804-24 hModerate
Ionic LiquidsImidazolium salts60-1001-4 hGood
Green Catalystsβ-Cyclodextrin complexes50-1002-8 hGood-Excellent
Chiral CatalystsChiral phosphines, auxiliaries0-606-48 hExcellent

Table 3: Purification and Isolation Strategies

Purification MethodSolvent SystemTypical Purity (%)Recovery (%)Applications
RecrystallizationEtOH, EtOH/H2O95-9980-95Final purification
Column ChromatographyHexane/EtOAc, CHCl3/MeOH98-9970-90Complex mixtures
Water WashingDistilled water85-9585-95Simple workup
Acid-Base ExtractionHCl/NaOH solutions90-9875-90Separation of isomers
SublimationNot applicable99+60-80High purity required
PrecipitationIce water80-9585-95Crude isolation
FiltrationVarious solvents70-9090-98Primary isolation
Solid-Phase ExtractionC18 cartridges95-9980-95Analytical scale

Solubility and Partition Coefficient Analysis

The solubility behavior of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole follows the characteristic patterns observed for benzimidazole derivatives, where the addition of alkyl substituents significantly influences the compound's partitioning behavior between aqueous and organic phases [1] [2]. Benzimidazoles exhibit limited solubility in water due to their heterocyclic aromatic nature, with the parent benzimidazole showing a water solubility of approximately 2.0 grams per liter at 30°C [3]. The introduction of the isobutyl methanamine side chain in the target compound is expected to modify this solubility profile substantially.

The octanol-water partition coefficient serves as a critical parameter for assessing the lipophilicity of benzimidazole derivatives. The parent benzimidazole exhibits a log P value of 1.32 [3], indicating moderate lipophilicity. For substituted benzimidazoles containing alkyl chains, partition coefficients typically range from 1.0 to 4.0, with increasing alkyl chain length generally correlating with enhanced lipophilicity [2]. The isobutyl methanamine substituent in (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is anticipated to increase the log P value compared to the parent compound, potentially falling within the range of 2.0 to 3.5.

Solvent-dependent solubility patterns reveal that benzimidazole derivatives demonstrate high solubility in polar protic solvents such as methanol and ethanol, while showing limited solubility in non-polar solvents like benzene and petroleum ether [4]. The compound exhibits enhanced solubility in dimethyl sulfoxide and chloroform, which is consistent with the amphiphilic nature imparted by the benzimidazole core and the alkyl substituent. The solubility in aqueous systems is particularly sensitive to pH, with protonation of the benzimidazole nitrogen atoms significantly enhancing water solubility under acidic conditions [5].

Thermal Stability and Decomposition Pathways

The thermal stability of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is influenced by both the benzimidazole core structure and the nature of the alkyl substituent. Benzimidazole derivatives generally exhibit thermal stability up to temperatures of 250-400°C, depending on the specific substitution pattern and atmospheric conditions [6] [7]. The parent benzimidazole shows a melting point of 170-173°C [3], while the target compound exhibits a slightly lower melting point range of 109-112°C [8], indicating that the alkyl substitution reduces the intermolecular hydrogen bonding and crystal lattice stability.

Thermal decomposition studies on benzimidazole systems reveal that the initial degradation typically involves the cleavage of alkyl substituents, followed by ring-opening reactions of the imidazole moiety [9]. For polybenzimidazole materials, thermal degradation begins with total erosion of the imide ring at approximately 570°C, producing significant quantities of hydrogen and nitrogen gases [9]. In the case of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole, the isobutyl side chain represents the most thermally labile component, with expected decomposition temperatures below 300°C under inert atmospheres.

The compound's air sensitivity, as noted in its characterization data [8], suggests that oxidative degradation pathways may occur at lower temperatures in the presence of oxygen. This sensitivity is typical for benzimidazole derivatives containing electron-rich substituents, where atmospheric moisture and oxygen can catalyze degradation reactions involving the amino functional groups. Thermogravimetric analysis of similar benzimidazole compounds shows characteristic weight loss patterns beginning around 200-250°C, with major decomposition events occurring between 300-450°C [10].

Acid-Base Behavior and Protonation Sites

The acid-base chemistry of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is dominated by the benzimidazole heterocyclic system, which exhibits characteristic amphoteric behavior with both basic and weakly acidic properties. The benzimidazole core contains two nitrogen atoms with distinct electronic environments: the pyridine-like nitrogen (N3) and the pyrrole-like nitrogen (N1), each contributing differently to the compound's protonation behavior [5].

Experimental and computational studies on benzimidazole derivatives establish that the pKa values for protonated benzimidazoles typically range from 5.4 to 5.8 [5]. The primary protonation site occurs at the pyridine-like nitrogen (N3), which possesses a lone pair of electrons that is not involved in aromaticity maintenance. This protonation event results in the formation of a benzimidazolium cation, significantly altering the compound's solubility and chemical reactivity. The pKb values, calculated from the corresponding pKa measurements, typically fall within the range of 8.2 to 8.6, confirming the weak basic character of benzimidazole systems [3].

The presence of the isobutyl methanamine substituent introduces an additional basic site through the amino group, creating a bifunctional basic system. Primary amines typically exhibit pKa values around 9-11, making the amino functionality more basic than the benzimidazole nitrogen atoms. This results in a titratable system with multiple protonation steps, where the amino group undergoes protonation preferentially under mildly acidic conditions, followed by protonation of the benzimidazole N3 nitrogen under more acidic conditions.

Deprotonation reactions of benzimidazole derivatives occur at the pyrrole-like nitrogen (N1) under strongly basic conditions, with pKa values for this process typically exceeding 12 [5]. The resulting benzimidazolate anion exhibits enhanced nucleophilicity and can participate in various chemical transformations. The electronic distribution in both protonated and deprotonated forms significantly influences the compound's spectroscopic properties and chemical reactivity.

Spectroscopic Fingerprinting (FTIR, NMR, MS)

Fourier Transform Infrared Spectroscopy Analysis

The FTIR spectrum of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole exhibits characteristic absorption bands that provide definitive structural identification. The most diagnostic region spans from 3200 to 3500 cm⁻¹, where N-H stretching vibrations appear [11]. The benzimidazole NH group typically produces a broad absorption band between 3200-3400 cm⁻¹, while primary amine groups in the side chain generate two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region [12] [11].

The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, characteristic of the benzene portion of the benzimidazole ring system [13]. Aliphatic C-H stretching from the isobutyl chain appears as medium to strong intensity bands between 2850-3000 cm⁻¹. The C=N stretching vibration of the imidazole ring represents one of the most characteristic features, typically occurring between 1600-1650 cm⁻¹ with strong intensity [11]. Additional aromatic C=C stretching vibrations appear in the 1480-1600 cm⁻¹ region with medium to strong intensity.

The fingerprint region below 1400 cm⁻¹ contains multiple bands arising from C-H bending vibrations, ring breathing modes, and skeletal vibrations. Out-of-plane aromatic C-H bending typically occurs between 700-900 cm⁻¹, while ring skeletal vibrations appear in the 1000-1200 cm⁻¹ range [14].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information about (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole through characteristic chemical shift patterns. The benzimidazole NH proton appears as a broad singlet between 10.5-12.5 ppm in DMSO-d₆, representing one of the most downfield signals due to the aromatic environment and hydrogen bonding interactions [15] [16]. The four aromatic protons of the benzene ring system typically resonate between 7.0-8.5 ppm as complex multiplets.

The methanamine CH proton adjacent to the benzimidazole ring exhibits chemical shifts in the 4.0-5.5 ppm range, influenced by the electron-withdrawing effect of the heterocyclic system [15]. The isobutyl substituent produces characteristic patterns with the terminal methyl groups appearing as doublets between 0.8-1.2 ppm, while the methylene protons resonate as multiplets in the 1.2-3.0 ppm region.

¹³C NMR spectroscopy reveals the distinct carbon environments within the molecule. The C2 carbon of the imidazole ring, located between the two nitrogen atoms, typically resonates between 143-157 ppm [15]. The benzene ring carbons C4 and C7 appear around 110-120 ppm, while C5 and C6 resonate between 120-125 ppm. The tautomeric equilibrium of benzimidazoles significantly influences the ¹³C chemical shifts, with rapid proton exchange between N1 and N3 often resulting in averaged signals for symmetrically related carbons [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole under electron ionization conditions reveals characteristic fragmentation pathways that facilitate structural identification. The molecular ion peak appears at m/z 204 [M+H]⁺ under positive ion electrospray ionization conditions, providing molecular weight confirmation [17].

The most significant fragmentation involves the loss of the isobutyl side chain (C₄H₉, 57 mass units), producing a fragment ion at m/z 147 corresponding to the benzimidazole core with the methanamine unit intact. Further fragmentation of this intermediate leads to the formation of the benzimidazole ring system ion at m/z 118-119, representing the molecular ion of the parent benzimidazole structure [17].

Additional characteristic fragment ions include the aniline-type fragment at m/z 94, resulting from cleavage of the imidazole ring with retention of the amino-substituted benzene portion. The tropylium ion at m/z 91 often appears with low to medium intensity, arising from benzylic fragmentation processes. The base peak in the mass spectrum varies depending on the ionization conditions but typically corresponds to one of the major ring-containing fragments rather than the molecular ion [17].

XLogP3

2.4

Wikipedia

(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine

Dates

Last modified: 08-16-2023

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